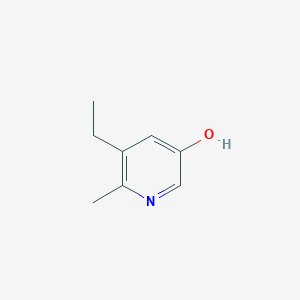

5-Ethyl-6-methylpyridin-3-ol

Beschreibung

Introduction of Linkers : In related pyridinone inhibitors, a flexible two-atom linker attached to the ring system was found to be necessary. sci-hub.se Synthesizing derivatives with various linkers (e.g., aminoalkyl, ether) at position 4 or 5 could be explored. The chemical nature of the linker and the terminal functional group would allow for systematic exploration of new interaction vectors. For example, introducing an amine-terminated linker could add a basic center, fundamentally changing the acid-base properties of the molecule. molport.com

Interactive Table: Principles of Chemical Modification for SAR Studies

| Modification Site | Type of Modification | Chemical Principle | Potential Impact on Properties |

| Positions 2 & 6 | Alkyl Group Variation | Altering hydrophobic character and steric bulk. | Modulates lipophilicity and steric fit. |

| Position 3 (OH) | Esterification | Masking a polar H-bond donor with a cleavable group. | Increases lipophilicity; creates a prodrug. |

| Position 3 (OH) | Etherification | Permanently removing H-bond donor capability. | Increases lipophilicity and metabolic stability. |

| Positions 4 & 5 | Halogenation | Introducing an electron-withdrawing and lipophilic group. | Alters electronic distribution and membrane permeability. |

| Positions 4 & 5 | Linker Addition | Introducing flexible chains with terminal functional groups. | Probes for new interaction points and alters solubility. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11NO |

|---|---|

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

5-ethyl-6-methylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-8(10)5-9-6(7)2/h4-5,10H,3H2,1-2H3 |

InChI-Schlüssel |

FPWQAIPAVMZWPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N=CC(=C1)O)C |

Herkunft des Produkts |

United States |

Derivatization of the Hydroxyl Group:the Hydroxyl Group at Position 3 is a Prime Target for Chemical Modification. It is a Hydrogen Bond Donor and a Potential Site for Metabolic Conjugation.

Esterification : Converting the hydroxyl group into an ester is a common prodrug strategy. Reaction with various carboxylic acids (e.g., indole (B1671886) carboxylic acids) can yield ester derivatives. nih.gov This modification masks the polar hydroxyl group, increasing lipophilicity. The chemical stability and hydrolysis rate of the resulting ester would depend on the steric and electronic nature of the attached acyl group.

Etherification : Formation of an ether linkage provides a more metabolically stable modification compared to an ester. This would permanently remove the hydrogen bond donating ability of the hydroxyl group, which can be a critical test of its importance for biological activity.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 6 Methylpyridin 3 Ol and Its Derivatives

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic arrangement of 2-ethyl-6-methylpyridin-3-ol in the solid state. Studies have successfully elucidated the structure of the parent compound and various salt forms, revealing detailed insights into its molecular and supramolecular architecture. researchgate.netnih.gov The parent compound, C₈H₁₁NO, crystallizes in the monoclinic space group P2(1)/c. nih.gov

| Crystal Data for 2-Ethyl-6-methylpyridin-3-ol | |

| Chemical Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c nih.gov |

The crystal structure of 2-ethyl-6-methylpyridin-3-ol is heavily influenced by a network of non-covalent interactions. evitachem.com The primary interaction involves strong intermolecular O—H⋯N hydrogen bonds, which link individual molecules into polymeric chains that extend along the c-axis. nih.gov These chains are further organized into layers by weaker C—H⋯π interactions occurring between the methylene (B1212753) hydrogen atoms of the ethyl group and the aromatic pyridine (B92270) rings. nih.gov

In the crystal structures of its derivatives, such as salts formed with dicarboxylic acids (e.g., succinic, maleic, adipic), the intermolecular interactions become more complex. researchgate.netnih.gov For instance, in bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate (B1194679), the succinate anions interact with the protonated pyridine cations through both N—H⋯O and O—H⋯O hydrogen bonds, creating robust, three-dimensional networks. nih.govresearchgate.net These networks are further stabilized by π-π stacking interactions between adjacent pyridine rings. nih.gov Computational studies using Density Functional Theory (DFT) have quantified these interactions, revealing that pyridine-carboxylate and hydroxy-carboxylate heterosynthons are the major contributors to the packing energy in these salts. nih.govresearchgate.net

| Key Intermolecular Interactions in 2-Ethyl-6-methylpyridin-3-ol and its Salts | |

| Interaction Type | Description |

| O—H⋯N Hydrogen Bonds | Links molecules of the parent compound into polymeric chains. nih.gov |

| N—H⋯O Hydrogen Bonds | A primary interaction in salt derivatives, linking cations and anions. nih.govresearchgate.net |

| O—H⋯O Hydrogen Bonds | Also prominent in salt derivatives, contributing to the formation of polymeric chains. nih.govresearchgate.net |

| C—H⋯π Interactions | Connects polymeric chains into layers in the parent compound's crystal structure. nih.gov |

| π-π Stacking | Occurs between pyridine rings in derivatives, adding to network stability. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-ethyl-6-methylpyridin-3-ol and its derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for verification of the substitution pattern on the pyridine ring.

For complex derivatives of 2-ethyl-6-methylpyridin-3-ol, one-dimensional NMR spectra can be insufficient for unambiguous signal assignment due to overlapping peaks. In such cases, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify spin-spin coupling between protons, helping to trace the connectivity of the ethyl group and the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of carbon signals based on their attached protons.

For example, in the ¹H NMR spectrum of a derivative, the ethyl group would present as a quartet and a triplet, while the methyl group would be a singlet. google.com The aromatic protons would appear as distinct signals in the aromatic region of the spectrum. google.com ¹³C NMR data would complement this by showing characteristic shifts for the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the alkyl substituents. rsc.org

| Typical NMR Data for a 2-Ethyl-6-methylpyridin-3-ol Scaffold | | | :--- | :--- | :--- | | Nucleus | Functional Group | Expected Chemical Shift (ppm) | | ¹H | Pyridine-H | 7.0 - 8.5 | | ¹H | -CH₂- (Ethyl) | ~2.6 (quartet) | | ¹H | -CH₃ (Ethyl) | ~1.2 (triplet) | | ¹H | -CH₃ (Ring) | ~2.5 (singlet) | | ¹³C | Pyridine Ring | 120 - 160 | | ¹³C | -CH₂- (Ethyl) | ~20 - 30 | | ¹³C | -CH₃ (Ethyl) | ~10 - 15 | | ¹³C | -CH₃ (Ring) | ~18 - 25 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 2-ethyl-6-methylpyridin-3-ol and to study its conformational properties. Experimental FT-IR and FT-Raman spectra have been recorded for derivatives of this compound. researchgate.net The interpretation of these spectra is often supported by theoretical calculations using DFT methods, which can predict vibrational frequencies and help in making complete band assignments. researchgate.netscifiniti.com

The key vibrational modes include:

O-H Stretch: A characteristic broad band in the IR spectrum, typically around 3200 cm⁻¹, confirms the presence of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations associated with the pyridine ring are observed in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond of the phenol (B47542) group appears in the fingerprint region.

| Key Vibrational Frequencies for 2-Ethyl-6-methylpyridin-3-ol | | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | | ν(O-H) | Hydroxyl Group | ~3200 | | ν(C-H) | Aromatic Ring | >3000 | | ν(C-H) | Ethyl & Methyl Groups | <3000 | | ν(C=C), ν(C=N) | Pyridine Ring | 1400 - 1600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of 2-ethyl-6-methylpyridin-3-ol and to analyze its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) can validate the exact molecular formula, C₈H₁₁NO, which corresponds to a molecular weight of 137.18 g/mol .

Analyses are often performed using electrospray ionization (ESI), which is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 138. researchgate.net Tandem mass spectrometry (MS/MS) experiments involve selecting this molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. researchgate.net The fragmentation pattern provides structural information. chemguide.co.uk

Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the ring, resulting in a fragment ion at m/z 123.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group, leading to a fragment ion at m/z 108.

Alpha-cleavage: Breakage of the C-C bond adjacent to the pyridine ring, which can also lead to the loss of a methyl radical from the ethyl group, resulting in a fragment at m/z 123. chemguide.co.uk

The interpretation of these fragmentation spectra allows for the unambiguous confirmation of the compound's identity and structure. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Ethyl 6 Methylpyridin 3 Ol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to investigate pyridine (B92270) derivatives. ias.ac.innih.gov These calculations are typically performed with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a reliable description of the electronic distribution and molecular geometry. ias.ac.inmdpi.com

DFT calculations are instrumental in predicting the electronic structure of molecules like 5-ethyl-6-methylpyridin-3-ol. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a larger gap suggests higher stability. nih.gov For substituted pyridines, these values are sensitive to the nature and position of the substituents. ias.ac.incore.ac.uk The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify sites prone to electrophilic or nucleophilic attack. nih.govmdpi.com

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are invaluable for interpreting experimental data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation of the compound and its derivatives. mdpi.comnih.gov

Table 1: Predicted Electronic Properties for a Generic Substituted Pyridinol (Illustrative Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

The electronic parameters derived from DFT calculations serve as powerful reactivity descriptors. The HOMO energy correlates with susceptibility to electrophilic attack, while the LUMO energy relates to susceptibility to nucleophilic attack. ias.ac.in Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. core.ac.uk Studies on substituted pyridines have successfully used these descriptors to predict their nucleophilicity and catalytic activity. ias.ac.in

DFT is also employed to model reaction pathways, for instance, in oxidation reactions or metabolic transformations. researchgate.netwashington.edu By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped. This allows for the determination of activation energies and reaction enthalpies, providing deep insights into the reaction mechanism and kinetics. This approach is crucial for understanding how a molecule like this compound might be synthesized or how it might degrade. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can be used to sample its conformational space and identify the most stable conformers. These simulations model the atomic motions based on a force field, providing a trajectory of the molecule's positions and velocities.

MD is particularly powerful for studying intermolecular interactions in condensed phases (liquids or solids). Simulations can model how molecules of this compound interact with each other or with solvent molecules. This is critical for understanding properties like solubility, viscosity, and self-assembly. The simulations can reveal the nature and lifetime of hydrogen bonds, π-π stacking interactions, and van der Waals forces that govern the macroscopic properties of the substance. nih.gov For instance, crystallographic studies of the isomeric compound 2-ethyl-6-methylpyridin-3-ol show the formation of polymeric chains through strong O-H···N hydrogen bonds and further linkage into layers via C-H···π interactions. nih.gov MD simulations can explore the stability and dynamics of such networks in a simulated environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with a specific property of interest (e.g., boiling point, solubility, toxicity). Although specific QSPR models for this compound are not available, the methodology can be readily applied.

The process involves calculating a large number of molecular descriptors (e.g., topological, geometric, electronic) for a series of related pyridine derivatives. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to an experimentally measured property. Once validated, this model could be used to predict the properties of new or untested compounds like this compound, thereby accelerating the design and screening of molecules with desired attributes.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometric | Molecular surface area, molecular volume, ovality |

Theoretical Insights into Crystal Lattice Energies and Polymorphism

Computational methods are essential for understanding the solid-state properties of molecular crystals. Theoretical calculations can predict the most stable crystal packing arrangement (polymorph) of a compound by evaluating the lattice energy. This is achieved by combining quantum mechanical calculations of the isolated molecule's energy with an assessment of the intermolecular forces (van der Waals, electrostatic, and hydrogen bonding) within the crystal.

Applications in Chemical Sciences and Applied Fields Excluding Clinical Human Data and Safety Profiles

Role as Chemical Intermediates in the Synthesis of Diverse Organic Compounds

Substituted pyridines are fundamental building blocks in organic synthesis, valued for their utility in constructing more complex molecular frameworks. scbt.com The unique arrangement of substituents in 5-Ethyl-6-methylpyridin-3-ol offers several reactive sites for further chemical transformations.

The pyridin-3-ol scaffold is a versatile platform for the synthesis of a variety of heterocyclic systems. The presence of the hydroxyl group, along with the nitrogen atom in the pyridine (B92270) ring, allows for a range of chemical modifications. Based on the reactivity of similar pyridin-3-ol derivatives, this compound could potentially serve as a precursor for the synthesis of fused heterocyclic compounds, such as oxazolo-, thiazolo-, or pyrazolo-pyridines. These complex structures are of significant interest in medicinal chemistry and materials science. The ethyl and methyl groups on the pyridine ring can also influence the regioselectivity of these synthetic transformations.

Three-component reactions involving alkoxyallenes, nitriles, and carboxylic acids have been developed to create highly substituted pyridin-4-ol derivatives, showcasing the flexibility of pyridine synthesis. chim.it Similar multi-component strategies could potentially be adapted for the synthesis of complex molecules starting from this compound.

Pyridine-based compounds are integral to the agrochemical industry, with many commercial pesticides, including fungicides, herbicides, and insecticides, containing a pyridine moiety. nih.gov The specific substitution pattern on the pyridine ring is crucial for determining the biological activity of these agrochemicals. For instance, 2-Methyl-5-hydroxypyridine, an isomer of this compound, is recognized as a key intermediate in the synthesis of crop protection agents. nbinno.com This suggests that this compound could also be a valuable precursor for the development of novel agrochemicals. The derivatization of the hydroxyl group or further substitution on the pyridine ring could lead to the discovery of new compounds with desirable biological activities for agricultural applications.

Table 1: Examples of Pyridine Derivatives in Agrochemicals

| Pyridine Derivative Class | Example Agrochemical | Application |

| Picolinic Acids | Picloram | Herbicide |

| Pyridyl Ethers | Fluazifop-butyl | Herbicide |

| Neonicotinoids | Imidacloprid | Insecticide |

This table illustrates the broad applicability of the pyridine scaffold in agrochemicals, suggesting a potential role for derivatives of this compound.

Mechanistic Studies of Antioxidant Activity and Free Radical Scavenging Capabilities

The presence of a hydroxyl group directly attached to the pyridine ring in this compound suggests that it may possess antioxidant properties, similar to other phenolic and pyridin-3-ol compounds. nih.gov Antioxidants play a crucial role in mitigating oxidative stress by neutralizing harmful free radicals.

The primary mechanism by which phenolic compounds, including pyridin-3-ols, exert their antioxidant effects is through the donation of a hydrogen atom from the hydroxyl group to a free radical. This process neutralizes the radical and stabilizes it, thereby terminating the radical chain reaction. For pyridin-3-ol derivatives, two primary mechanisms of free radical scavenging have been proposed for analogous compounds:

Hydrogen Atom Transfer (HAT): In non-polar environments, the direct transfer of a hydrogen atom from the hydroxyl group to the radical is the predominant mechanism. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In polar, ionizable media, the mechanism can shift to a sequential process involving the initial loss of a proton from the hydroxyl group, followed by the transfer of an electron to the radical. nih.gov

The antioxidant efficacy of a pyridin-3-ol derivative is influenced by the stability of the resulting pyridinoxy radical, which can be affected by the nature and position of other substituents on the ring. The electron-donating ethyl and methyl groups in this compound could potentially enhance its antioxidant capacity by stabilizing the radical intermediate. Studies on the closely related compound, 2-ethyl-6-methyl-3-hydroxypyridine, have demonstrated its ability to reduce the levels of intracellular reactive oxygen species. researchgate.netresearchgate.net

Lipid peroxidation is a detrimental process initiated by the attack of free radicals on polyunsaturated fatty acids in cell membranes, leading to cellular damage. Phenolic antioxidants are known to inhibit this process by scavenging the lipid peroxyl radicals that propagate the chain reaction. Derivatives of 3-hydroxypyridine have been shown to effectively inhibit free radical oxidation within the lipid fraction of membranes. nih.gov By donating a hydrogen atom to the lipid peroxyl radical, this compound could potentially break the lipid peroxidation chain, thereby protecting cell membranes from oxidative damage. The antioxidant 2-ethyl-6-methyl-3-hydroxypyridine has been studied for its ability to protect against lipid peroxidation induced by oxidative stress. nih.gov

Elucidation of Molecular Interactions with Biomolecular Targets (non-clinical mechanistic studies)

The structural features of this compound make it a candidate for interacting with various biomolecular targets, such as enzymes and receptors. Molecular docking studies on other pyridine derivatives have provided insights into the potential binding modes and interactions that drive their biological activities. mdpi.com

The hydroxyl group and the nitrogen atom of the pyridine ring are capable of forming hydrogen bonds, which are crucial for the specific recognition and binding to the active sites of proteins. The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. Furthermore, the ethyl and methyl substituents can engage in hydrophobic interactions, further contributing to the binding affinity.

Table 2: Potential Molecular Interactions of this compound with Biomolecular Targets

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridin-3-ol (OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp, His |

| Ethyl/Methyl Groups | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met |

This table outlines the hypothetical interactions of this compound with protein targets based on its structural components and general principles of molecular recognition.

While specific targets for this compound have not been identified, molecular modeling and docking studies could be employed to predict its potential binding to various enzymes or receptors implicated in different biological pathways. For example, pyridine derivatives have been investigated as inhibitors of enzymes like NADH dehydrogenase, which is involved in cellular respiration. nih.gov Such computational studies, combined with in vitro assays, would be instrumental in elucidating the specific biomolecular targets of this compound and understanding its mechanism of action at a molecular level.

Investigations into Ligand-Protein Binding Affinities

Research into the interaction of this compound and its derivatives with proteins has revealed specific binding affinities. The succinate (B1194679) salt of this compound, in particular, has been noted for its interaction with the G protein-coupled receptor GPR91, also known as the succinate receptor 1 (SUCNR1) nih.govnih.govmediasphera.ru. The activation of this receptor is involved in various signaling pathways nih.govmediasphera.ru. While the affinity for GPR91 has been mentioned, specific quantitative binding data such as Kᵢ or IC₅₀ values for this interaction are not extensively detailed in the available literature.

However, studies on the interaction of ethylmethylhydroxypyridine succinate (EMHPS) with transporter proteins have provided quantitative insights into its binding affinities. Specifically, its inhibitory activity on the ABCB1 (P-glycoprotein) and SLCO1B1 (OATP1B1) transporters has been characterized, indicating a direct ligand-protein interaction.

| Transporter Protein | Parameter | Value (µM) | Reference |

|---|---|---|---|

| ABCB1 | IC₅₀ | 92.00 ± 24.31 | nih.gov |

| SLCO1B1 | IC₅₀ | 12.1 ± 7.64 | nih.gov |

Studies of Coenzyme Analogues in Enzyme Catalysis

The structure of this compound allows it to interact with various enzymes, acting as an inhibitor. While not explicitly classified as a coenzyme analogue in the reviewed literature, its modulatory effects on enzyme activity are significant. The compound has been shown to inhibit prooxidative enzymes and phosphodiesterase.

A notable area of investigation is its inhibitory effect on monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are crucial in the metabolism of monoamine neurotransmitters. In vitro studies have demonstrated that this compound can reduce the activity of both MAO-A and MAO-B.

| Enzyme | Concentration (M) | Inhibition (%) |

|---|---|---|

| MAO-A | 10⁻⁸ - 10⁻⁹ | 34 - 44 |

| 10⁻³ - 10⁻⁵ | 31 - 45 | |

| MAO-B | - | 9 - 10 |

Applications in Supramolecular Chemistry and Material Science

The molecular architecture of this compound, with its pyridine ring and hydroxyl group, provides functionalities that are of interest in supramolecular chemistry and the design of new materials.

Formation of Coordination Complexes with Metal Ions

The presence of the hydroxyl group and the nitrogen atom in the pyridine ring makes this compound a potential ligand for the formation of coordination complexes with metal ions. The compound has been reported to possess iron-chelating properties in vitro nih.gov.

Theoretical studies using density functional theory (DFT) have explored the chelation of copper(II) ions by this molecule. These computational analyses indicate that this compound can form stable complexes with Cu(II) researchgate.netnih.gov. The formation of these complexes significantly alters the redox properties of the metal ion. For instance, the chelation by this compound makes the Cu(II) ion much harder to reduce nih.gov. The rate constant for the reduction of the copper complex by the superoxide radical (O₂•⁻) was found to be approximately 2.1 times lower than that of the free Cu(II) ion in an aqueous environment nih.gov. This demonstrates the compound's ability to modulate the reactivity of metal ions through complexation.

While detailed experimental data on the stability constants and crystal structures of this compound complexes are limited, studies on analogous 3-hydroxypyridine derivatives provide insights into their coordination behavior. For example, Schiff bases derived from 2-amino-3-hydroxypyridine have been shown to form stable, octahedral complexes with various transition metals such as Cu(II), Fe(II), Mn(II), and Zn(II) jocpr.com. This suggests a similar potential for this compound to act as a versatile ligand in coordination chemistry.

Potential in Designing Optoelectronic Materials through Pyridine Ring Conjugation

The pyridine ring is a well-known electron-deficient (acceptor) moiety. This characteristic is frequently exploited in the design of π-conjugated materials for optoelectronic applications. By incorporating pyridine units into a larger conjugated system, it is possible to tune the electronic and optical properties of the resulting material. The general strategy involves creating donor-acceptor type architectures, where the pyridine ring acts as the acceptor. This can lead to materials with low band gaps, which are desirable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).

Future Directions and Emerging Research Avenues for 2 Ethyl 6 Methylpyridin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing pyridine (B92270) rings, such as the Hantzsch synthesis, often involve harsh reaction conditions, multi-step procedures, and the use of stoichiometric amounts of reagents, which can lead to significant waste generation. The development of novel and sustainable synthetic routes for 2-Ethyl-6-methylpyridin-3-ol is a critical area for future research, aiming to improve efficiency, reduce environmental impact, and potentially lower production costs.

Future research in this area could focus on several promising strategies:

Catalytic Approaches: The use of catalysts, particularly those based on abundant and non-toxic metals like iron, can lead to more efficient and selective reactions. Research into novel catalytic systems for the construction of the substituted pyridine ring of 2-Ethyl-6-methylpyridin-3-ol could enable milder reaction conditions and higher yields.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly sustainable approach to chemical synthesis. Exploring biocatalytic routes, for instance, using engineered enzymes to construct the pyridine core or introduce the ethyl and methyl groups regioselectively, could provide an environmentally benign alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow synthesis for 2-Ethyl-6-methylpyridin-3-ol could enable a more efficient and automated production process.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the utilization of renewable resources. Research into the synthesis of 2-Ethyl-6-methylpyridin-3-ol from biomass-derived starting materials would be a significant step towards a circular chemical economy.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Reduced steps, less waste, higher efficiency | Design of novel reaction cascades using simple precursors. |

| Novel Catalysis (e.g., Iron-based) | Lower cost, reduced toxicity, higher selectivity | Development of efficient and recyclable catalysts. |

| Biocatalysis | Mild conditions, high selectivity, renewable | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in a continuous flow system. |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels | Conversion of biomass-derived molecules into pyridine precursors. |

Exploration of Unconventional Derivatization Strategies

The functional groups of 2-Ethyl-6-methylpyridin-3-ol, namely the hydroxyl group, the pyridine ring, and the alkyl substituents, offer multiple sites for derivatization. While traditional derivatization often focuses on simple esterification of the hydroxyl group, future research should explore more unconventional strategies to create a diverse library of new molecules with potentially unique properties. A known derivative is 2-Ethyl-6-methylpyridinol-3-yl thioctate, which is synthesized by the esterification of the hydroxyl group with thioctic acid.

Emerging derivatization strategies that could be applied to 2-Ethyl-6-methylpyridin-3-ol include:

Late-Stage Functionalization (LSF): LSF techniques allow for the modification of complex molecules at a late stage of the synthesis, which is particularly useful for creating analogues without the need for de novo synthesis. The application of LSF to 2-Ethyl-6-methylpyridin-3-ol could enable the introduction of a wide range of functional groups at various positions.

C-H Activation: This powerful strategy allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. The development of selective C-H activation methods for the pyridine ring or the alkyl side chains of 2-Ethyl-6-methylpyridin-3-ol would open up new avenues for creating novel derivatives. For instance, direct arylation or alkylation of the pyridine ring at positions 4 or 5 could be explored.

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions, often under mild conditions. Photoredox catalysis could be employed to introduce novel functional groups, such as trifluoromethyl or amino groups, onto the pyridine ring of 2-Ethyl-6-methylpyridin-3-ol.

Biocatalytic Derivatization: Similar to its application in synthesis, biocatalysis can also be used for the selective modification of existing molecules. Enzymes could be used to, for example, hydroxylate the ethyl or methyl groups, or to perform selective glycosylation of the hydroxyl group.

| Derivatization Strategy | Target Site(s) | Potential New Functionalities |

| Late-Stage Functionalization | Pyridine ring, alkyl chains | Halogens, cyano, nitro, amino groups |

| C-H Activation | C4-H, C5-H, ethyl/methyl C-H | Aryl, alkyl, heteroaryl groups |

| Photoredox Catalysis | Pyridine ring | Trifluoromethyl, acyl, amino groups |

| Biocatalytic Derivatization | Hydroxyl group, alkyl chains | Sugars (glycosides), hydroxylated alkyls |

Advanced In Silico Screening and Design for Chemical Properties

Computational chemistry and in silico screening methods are becoming increasingly powerful tools in chemical research. These methods can be used to predict the properties of molecules, guide the design of new compounds, and understand reaction mechanisms. For 2-Ethyl-6-methylpyridin-3-ol, advanced in silico approaches can accelerate the discovery of new derivatives with desired properties.

Future research in this area should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of 2-Ethyl-6-methylpyridin-3-ol and its derivatives. This can provide insights into its chemical behavior and help in the design of new reactions.

Molecular Docking: If a biological target for 2-Ethyl-6-methylpyridin-3-ol is identified, molecular docking simulations can be used to predict how it and its derivatives bind to the target. This can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 2-Ethyl-6-methylpyridin-3-ol derivatives with their chemical or biological properties. These models can then be used to predict the properties of new, unsynthesized compounds.

Virtual Screening: Large virtual libraries of 2-Ethyl-6-methylpyridin-3-ol derivatives can be created and screened in silico for desired properties, such as specific binding affinities or physicochemical characteristics. This can help to prioritize which compounds to synthesize and test experimentally.

| In Silico Method | Application for 2-Ethyl-6-methylpyridin-3-ol | Potential Outcome |

| Quantum Chemical Calculations (DFT) | Prediction of reactivity, spectra, and electronic properties. | Understanding of chemical behavior and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes to biological targets. | Design of derivatives with improved biological activity. |

| QSAR Modeling | Correlation of structure with chemical or biological properties. | Prediction of properties for novel derivatives. |

| Virtual Screening | High-throughput screening of virtual compound libraries. | Identification of promising candidates for synthesis. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique structure of 2-Ethyl-6-methylpyridin-3-ol, with its combination of a pyridine ring, a hydroxyl group, and alkyl substituents, makes it an interesting building block for materials science applications. Future research should explore the potential of this compound and its derivatives in the development of novel functional materials.

Potential research avenues at the interface of chemistry and materials science include:

Coordination Chemistry and Catalysis: The pyridine nitrogen and the hydroxyl oxygen of 2-Ethyl-6-methylpyridin-3-ol can act as ligands to coordinate with metal ions. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations.

Polymer Science: 2-Ethyl-6-methylpyridin-3-ol and its derivatives could be incorporated as monomers into polymers. The resulting materials could exhibit interesting properties, such as thermal stability, conductivity, or specific binding capabilities.

Supramolecular Chemistry: The ability of 2-Ethyl-6-methylpyridin-3-ol to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for the construction of self-assembling supramolecular structures, such as gels, liquid crystals, or porous materials. rsc.org

Organic Electronics: Pyridine-containing molecules are often used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of 2-Ethyl-6-methylpyridin-3-ol and its derivatives could be tuned through chemical modification to explore their potential in this field.

Investigation of Environmental Fate and Degradation Pathways from an Academic Perspective

As with any chemical compound that has the potential for wider application, a thorough understanding of its environmental fate and degradation pathways is crucial from an academic and sustainability perspective. Future research should focus on elucidating how 2-Ethyl-6-methylpyridin-3-ol behaves in the environment.

Key areas for investigation include:

Biodegradability Studies: Assessing the susceptibility of 2-Ethyl-6-methylpyridin-3-ol to microbial degradation is essential to understand its persistence in the environment. Studies could involve incubating the compound with various microbial consortia from soil or water samples.

Photodegradation Studies: The pyridine ring suggests potential for photochemical reactions. Investigating the degradation of 2-Ethyl-6-methylpyridin-3-ol under simulated sunlight conditions would provide insights into its atmospheric fate and its stability in aquatic environments.

Identification of Transformation Products: When degradation occurs, it is important to identify the resulting transformation products. These products may have their own environmental impact, and their identification is crucial for a complete environmental risk assessment. Advanced analytical techniques such as mass spectrometry can be employed for this purpose.

Computational Modeling of Degradation: In silico models can be used to predict the likely degradation pathways of 2-Ethyl-6-methylpyridin-3-ol, complementing experimental studies and helping to focus research efforts.

A comprehensive understanding of these aspects will ensure that any future applications of 2-Ethyl-6-methylpyridin-3-ol are developed with a strong foundation of environmental stewardship.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-6-methylpyridin-3-ol, and what intermediates are critical?

- Methodological Answer : A viable approach involves hydroxyl group protection and subsequent alkylation. For example, the hydroxyl group can be protected using methoxymethyl chloride under basic conditions (e.g., t-BuOK in THF/DMF) to prevent undesired side reactions during ethyl or methyl group introduction . Key intermediates include halogenated pyridinols (e.g., iodo derivatives), which enable cross-coupling reactions for ethyl/methyl substitution. Post-synthesis, deprotection under mild acidic conditions regenerates the hydroxyl group .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to identify proton environments and carbon frameworks, focusing on hydroxyl (δ ~8-10 ppm) and alkyl group signals.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated : 137.08 g/mol).

- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement, leveraging its robustness in small-molecule structural determination .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Avoid moisture and incompatible reagents (e.g., strong oxidizers), as hydroxyl groups may participate in undesired condensation or oxidation reactions. Regular stability testing via HPLC under varying pH and temperature conditions is advised .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example:

- Electrophilic Aromatic Substitution : Direct bromination at the para position to the hydroxyl group using NBS in DMF.

- Protection-Deprotection Strategies : Temporarily block the hydroxyl group with a silyl ether (e.g., TMSCl) to direct reactions to the ethyl/methyl-bearing ring positions .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids, using Pd catalysts and optimized ligands (e.g., XPhos) for C–C bond formation at less hindered sites .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to evaluate stability and aggregation tendencies.

- Docking Studies : If bioactive, model interactions with enzyme targets (e.g., kinases) using AutoDock Vina, referencing similar pyridinol derivatives .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Solubility Discrepancies : Compare HPLC retention times in acetonitrile/water vs. methanol/water gradients to assess polarity-driven variations .

- Reactivity Conflicts : Replicate reactions under standardized conditions (e.g., controlled humidity, inert atmosphere) and characterize products via LC-MS and H NMR to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.